

# Application Notes and Protocols for Acetyl Radical-Mediated C-H Functionalization

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **acetyl radical**s in C-H functionalization reactions. This powerful strategy offers a direct and efficient method for the introduction of acetyl groups into a wide range of organic molecules, a transformation of significant interest in medicinal chemistry and materials science. The protocols outlined below leverage visible-light photoredox catalysis for the generation of **acetyl radical**s from readily available precursors, enabling mild and selective C-H acetylation of various substrates, including heteroarenes and complex molecular scaffolds.

## Introduction to Acetyl Radical C-H Functionalization

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy.[1] The use of radical intermediates, particularly the **acetyl radical**, has emerged as a powerful tool for forging new carbon-carbon bonds under mild conditions.[2][3] **Acetyl radical**s are versatile intermediates that can be generated from various precursors and participate in a range of synthetically useful reactions.[2]

Visible-light photoredox catalysis has revolutionized the generation of **acetyl radical**s, offering a green and efficient alternative to traditional methods that often require harsh conditions like high temperatures or UV irradiation.[2][4] This approach typically involves the single-electron transfer (SET) between a photo-excited catalyst and an **acetyl radical** precursor, leading to the



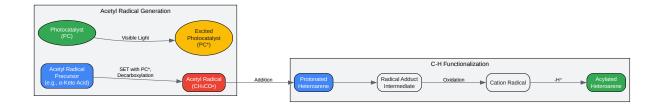
formation of the desired radical species. Common and effective precursors for the **acetyl** radical include pyruvic acid (an  $\alpha$ -keto acid) and various aldehydes.[2]

## **Key Reaction Classes and Mechanisms**

Two primary strategies have proven highly effective for the C-H functionalization of **acetyl radicals**: the Minisci-type reaction for heteroaromatic compounds and dual catalytic systems for a broader range of substrates.

## Minisci-Type C-H Acylation of Heteroarenes

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. [5] In the context of **acetyl radical** chemistry, this reaction allows for the direct C-H acylation of various nitrogen-containing heterocycles such as quinolines, isoquinolines, and quinoxalines. [6][7][8] The **acetyl radical** is typically generated via photoredox catalysis from precursors like  $\alpha$ -keto acids or aldehydes. The general mechanism involves the generation of the **acetyl radical**, its addition to the protonated heteroarene, and subsequent oxidation and deprotonation to restore aromaticity.



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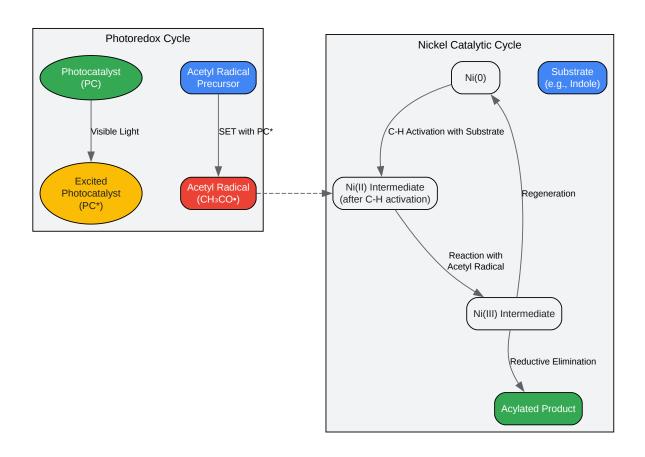
**Caption:** Generalized workflow for Minisci-type C-H acylation.



## **Dual Catalysis: Merging Photoredox and Nickel Catalysis**

For substrates that are not amenable to the Minisci reaction, a dual catalytic system combining a photoredox catalyst with a transition metal catalyst, such as nickel, offers a powerful alternative.[6][9][10][11] This approach has been successfully applied to the C-H acylation of indoles.[10][12] The proposed mechanism involves the generation of the **acetyl radical** by the photocatalyst, followed by a nickel-mediated cross-coupling cycle. This cycle typically involves C-H activation of the substrate by a low-valent nickel species, reaction with the **acetyl radical**, and reductive elimination to afford the acylated product.[12]





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Caption: Workflow of dual photoredox and nickel catalysis.

## **Experimental Protocols**

The following protocols are provided as a general guide and may require optimization for specific substrates.



# Protocol 1: General Procedure for Photoredox-Mediated Minisci-Type C-H Acylation of Heteroarenes with $\alpha$ -Keto Acids

This protocol describes a metal-free approach for the acylation of N-heterocycles.[13]

#### Materials:

- Heterocycle (e.g., quinoline, isoquinoline) (1.0 equiv)
- α-Keto acid (e.g., pyruvic acid) (1.5 equiv)
- Photocatalyst (e.g., 4CzIPN) (1-5 mol%)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>) (1.5 equiv)
- Dry, degassed solvent (e.g., DMF)
- Inert atmosphere (e.g., Argon or Nitrogen)
- Visible light source (e.g., blue LED lamp, 3W)

#### Procedure:

- To a reaction vial, add the heterocycle,  $\alpha$ -keto acid, photocatalyst, and base.
- Evacuate and backfill the vial with an inert gas three times.
- · Add the dry, degassed solvent via syringe.
- Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).



- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Protocol 2: General Procedure for Dual Nickel/Photoredox-Catalyzed C-H Acylation of Indoles with Carboxylic Acids

This protocol outlines a method for the asymmetric acylation of benzylic C-H bonds.[9][11]

#### Materials:

- Indole substrate (1.0 equiv)
- Carboxylic acid (1.2 equiv)
- Nickel catalyst (e.g., NiBr<sub>2</sub>·diglyme) (10 mol%)
- Chiral ligand (e.g., bis(oxazoline)) (12 mol%)
- Photocatalyst (e.g., Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub>) (1-2 mol%)
- Activating agent (e.g., dimethyl dicarbonate) (3.0 equiv)
- Base (e.g., K<sub>2</sub>HPO<sub>4</sub>) (3.0 equiv)
- Dry, degassed solvent (e.g., DME)
- Inert atmosphere (e.g., Argon or Nitrogen)
- Visible light source (e.g., blue LED lamp)

#### Procedure:

- In a glovebox, add the nickel catalyst and chiral ligand to a reaction vial.
- Add the solvent and stir for 10 minutes.



- Add the indole substrate, carboxylic acid, photocatalyst, activating agent, and base to the vial.
- Seal the vial and remove it from the glovebox.
- Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad
  of celite.
- Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

## **Data Presentation: Substrate Scope and Yields**

The following tables summarize the scope and yields for representative **acetyl radical**-mediated C-H functionalization reactions.

Table 1: Minisci-Type Acylation of N-Heterocycles with n-Butanal[1]

Entry	Heterocycle	Product	Yield (%)
1	Quinoline	2-Butanoylquinoline	75
2	Isoquinoline	1- Butanoylisoquinoline	82
3	Quinoxaline	2-Butanoylquinoxaline	68
4	Pyridine	2-Butanoylpyridine	45

Reaction conditions: Heterocycle (0.2 mmol), n-butanal (8-15 equiv), TFA (1.5-4.5 equiv), EtOAc (0.15 M) at 100 °C under O<sub>2</sub> atmosphere.

Table 2: Dual Nickel/Photoredox-Catalyzed Acylation of Benzylic C-H Bonds[11]



Entry	Alkylarene	Carboxylic Acid	Product	Yield (%)	ee (%)
1	4- Ethylbiphenyl	3- Phenylpropan oic acid	1-(Biphenyl- 4-yl)-3- phenylpropan -1-one	85	94
2	1,2- Dihydronapht halene	Acetic acid	1-Acetyl-1,2- dihydronapht halene	78	92
3	Tetralin	Benzoic acid	1- Benzoyltetrali n	82	90
4	Indane	Cyclopropane carboxylic acid	1- (Cyclopropan ecarbonyl)ind ane	75	91

Reaction conditions: Alkylarene (0.5 mmol), carboxylic acid (0.6 mmol), NiBr<sub>2</sub>·diglyme (10 mol%), chiral ligand (12 mol%), Ir photocatalyst (1.5 mol%), DMDC (3.0 equiv), K<sub>2</sub>HPO<sub>4</sub> (3.0 equiv), DME, rt.

### Conclusion

The use of **acetyl radical**s for C-H functionalization represents a significant advancement in synthetic methodology. The photoredox-catalyzed generation of these radicals from readily available precursors provides a mild and efficient route to valuable acetylated compounds. The Minisci-type reaction and dual catalytic systems described herein offer versatile strategies for the C-H acylation of a broad range of substrates. These protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the exploration and application of this powerful synthetic tool in drug discovery and materials science.



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